molecular formula C36H22O8 B13650978 3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B13650978
M. Wt: 582.6 g/mol
InChI Key: WJSZAMVNBVFNFO-UHFFFAOYSA-N
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Description

3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid is a polycarboxylic acid ligand characterized by a central biphenyl core substituted with two naphthalene rings, each bearing a carboxylic acid group at the 6-position. This structure provides multiple coordination sites, making it a promising candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. Its extended π-conjugation from naphthalene units may enhance luminescent properties and stability compared to simpler aromatic dicarboxylic acids .

Properties

Molecular Formula

C36H22O8

Molecular Weight

582.6 g/mol

IUPAC Name

5-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C36H22O8/c37-33(38)25-7-5-19-9-23(3-1-21(19)11-25)27-13-28(24-4-2-22-12-26(34(39)40)8-6-20(22)10-24)15-29(14-27)30-16-31(35(41)42)18-32(17-30)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI Key

WJSZAMVNBVFNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reactions

The predominant synthetic strategy for this compound is based on the Suzuki–Miyaura cross-coupling reaction. This method enables the formation of carbon-carbon bonds between aryl halides and boronic acids, which is essential for linking the biphenyl core to the naphthalene moieties substituted with carboxylic acid groups.

  • Starting Materials : Typically, a 3,5-dibromo-substituted biphenyl derivative and 6-carboxynaphthalen-2-yl boronic acid or its ester are used.
  • Catalysts : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands (e.g., SPhos) are employed.
  • Solvents : Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or mixed solvent systems with water.
  • Reaction Conditions : Heating at 80–100°C under an inert atmosphere (nitrogen or argon) for 12 to 24 hours is standard.
  • Purification : The crude product is purified by silica gel column chromatography using dichloromethane/methanol mixtures, followed by recrystallization from acetic acid/water to enhance purity.

Representative Reaction Conditions and Yields

Solvent System Catalyst System Temperature (°C) Reaction Time (hours) Yield (%)
DMF/H₂O Pd(OAc)₂ / SPhos 80 18 89
THF Pd(PPh₃)₄ 100 24 78

These conditions have been optimized to maximize yield and purity, with stoichiometric ratios of aryl halide to boronic acid typically around 1:1.2 to improve conversion rates.

Industrial Scale Considerations

Scaling up the Suzuki–Miyaura coupling for industrial production requires careful optimization of reaction parameters such as catalyst loading, solvent recycling, and temperature control to maintain high yields and minimize byproducts. The robustness of the palladium catalyst and the stability of the boronic acid derivatives under scale-up conditions are critical factors.

Chemical Reaction Analysis

Types of Reactions Involving the Compound

Beyond its synthesis, this compound can undergo various chemical transformations:

  • Oxidation : Conversion of aromatic rings to quinones or introduction of additional oxygen functionalities using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Transformation of carboxyl groups into alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Electrophilic or nucleophilic substitution on aromatic rings to introduce different functional groups, often involving halogens or amine nucleophiles.

Reaction Mechanisms and Major Products

The carboxylic acid groups serve as coordination sites in metal-organic frameworks but can be chemically modified to tune properties. For example, oxidation may yield quinone derivatives with altered electronic properties, while reduction can provide alcohol-functionalized analogs for further derivatization.

Comparative Preparation Approaches and Related Compounds

While the Suzuki–Miyaura coupling is the mainstay for synthesizing this compound, alternative methods for related dicarboxylic acids include:

  • Carboxylation via Oxalyl Chloride : Used in bis(pyrazol-1-yl)alkane derivatives to introduce carboxyl groups, though less applicable for the biphenyl-naphthalene system due to intermediate instability and lower yields with longer linkers.
  • Alkylation in Superbases : Reaction of ester precursors with dibromoalkanes in potassium hydroxide/dimethyl sulfoxide media to form dicarboxylic acids, mainly for pyrazole-based systems.

These alternative methods highlight the challenges in synthesizing complex polycarboxylic acids and underscore the efficiency of the Suzuki–Miyaura coupling for aromatic systems like this compound.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range (%)
Suzuki–Miyaura Coupling Aryl halide, boronic acid, Pd catalyst High selectivity, scalable Requires expensive catalysts 78–89
Oxalyl Chloride Carboxylation Oxalyl chloride Simple reagent Low yield with long linkers, instability Variable (low)
Superbases Alkylation Ethyl esters, dibromoalkanes, KOH/DMSO Suitable for pyrazole derivatives Not suitable for biphenyl-naphthalene Moderate

Research Findings and Perspectives

The synthesis of this compound has been well-documented in recent literature, emphasizing the Suzuki–Miyaura coupling as the most effective approach for constructing its complex aromatic framework. Research also indicates that the compound's multiple carboxyl groups and extended aromatic systems make it valuable for advanced materials science, particularly in metal-organic frameworks and luminescent materials.

Further studies on reaction optimization, catalyst recycling, and alternative synthetic routes may enhance production efficiency and sustainability. The compound's chemical versatility also opens avenues for functional modifications, expanding its utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carboxyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl groups and naphthalene moieties. This interaction can influence the electronic properties and stability of the resulting complexes .

Comparison with Similar Compounds

Key Differences :

  • Coordination Sites : The six carboxylic acid groups (vs. two in BPDC) enable diverse coordination modes, facilitating complex MOF topologies .

Gas Adsorption and Selectivity

  • FJI-H35 (H2DTBDA-based) : Exhibits CO2/N2 selectivity (15:85 v/v) due to adaptive pore contraction (0.43 nm → 0.37 nm) .
  • MFM-180 (Tetraphenylethylene-based) : Demonstrates CO2 uptake via ligand-centered redox activity .
  • Target Compound Potential: Larger pore volumes from naphthalene spacing could enhance gas storage capacity, though selectivity may depend on functional group arrangement.

Luminescence and Spectroelectrochemistry

  • MFM-186 (H4L1-based) : Shows ligand-centered radical formation upon oxidation, detectable via absorption spectra .
  • H8ETTB MOFs : Luminescence arises from π→π* transitions in the tetraphenylethylene core .
  • Target Compound Advantage: Naphthalene’s rigid structure may reduce non-radiative decay, improving quantum yield compared to biphenyl-based ligands .

Biological Activity

3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid, with the CAS number 2588353-96-0, is a complex organic compound notable for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C36H22O8C_{36}H_{22}O_8, with a molecular weight of 582.56 g/mol. It features multiple carboxylic acid groups which may contribute to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with naphthalene moieties have been shown to possess significant antioxidant properties. This activity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of carboxynaphthalene can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Properties : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The presence of multiple carboxylic groups may enhance their interaction with cellular targets.

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of naphthalene derivatives using DPPH and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in neuroprotection and aging-related diseases.
  • Anti-inflammatory Mechanisms : In a model of acute inflammation, administration of carboxynaphthalene derivatives resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples. This finding highlights the compound's potential role in managing inflammatory diseases.
  • Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines (e.g., breast and colon cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis, mediated through mitochondrial pathways.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference/Study Source
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Representative Reaction Conditions

SolventCatalystTemp (°C)Time (h)Yield (%)
DMF/H₂OPd(OAc)₂/SPhos801889
THFPd(PPh₃)₄1002478

Advanced: How does the compound’s structure facilitate coordination with metal ions, and what methodologies characterize these complexes?

Methodological Answer:
The compound’s four carboxylate groups and rigid biphenyl-naphthalene backbone enable versatile coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to form MOFs or catalysts. Key approaches include:

  • Coordination Geometry : Carboxylates act as bridging ligands, forming 2D/3D networks. XRD confirms octahedral or tetrahedral metal centers .
  • Characterization Techniques :
    • FTIR : Shifts in ν(C=O) from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate) .
    • XRD/PXRD : Resolves lattice parameters and porosity (e.g., BET surface area >1000 m²/g for Zn-based MOFs).
    • TGA : Assess thermal stability (decomposition >300°C) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : C18 column, mobile phase (ACN:0.1% TFA in H₂O), retention time ~8.2 min. Purity >98% confirmed by peak integration .
  • ¹H/¹³C NMR : Carboxylic protons appear as broad singlets (δ 12–13 ppm); aromatic protons resolve as multiplets (δ 7–8.5 ppm) .
  • Elemental Analysis : Deviation <0.3% for C, H, O confirms stoichiometric integrity.

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of metal complexes derived from this compound?

Methodological Answer:
Discrepancies often arise from variations in:

  • Metal-Ligand Ratios : Titration experiments (e.g., Job’s plot) identify optimal 1:2 (metal:ligand) stoichiometry for catalytic activity .
  • Activation Methods : Pre-treatment under vacuum at 150°C enhances MOF porosity and active site accessibility .
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) stabilize intermediates vs. non-polar solvents.
    Case Study : Cu-complexes show higher turnover frequencies (TOF) in CO₂ cycloaddition when synthesized at pH 6.5 vs. pH 5.0 due to protonation state differences .

Basic: What are the critical storage conditions to maintain stability?

Methodological Answer:

  • Storage : Seal in amber vials under nitrogen (O₂ <10 ppm) at RT. Exposure to moisture or light causes carboxylate decarboxylation .
  • Handling : Use gloveboxes for air-sensitive applications. Pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis.

Advanced: How can computational modeling predict the compound’s behavior in MOF formation?

Methodological Answer:

  • DFT Calculations : Optimize ligand geometry (e.g., dihedral angles between biphenyl and naphthalene units) to predict coordination preferences .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. H₂O) on nucleation kinetics.
  • Topological Analysis : Software (e.g., TOPOS) identifies likely network motifs (e.g., pcu topology for Zn²⁺) .

Q. Table 2: Predicted vs. Experimental MOF Properties

ParameterDFT PredictionExperimental (XRD)
Pore Size (Å)12.312.1
Surface Area (m²/g)1050980

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